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Spiro(1,3-dithiolo(4,5-b)furan-2,3'(2'H)-furan), hexahydro-2',3a-dimethyl-

Flavor Chemistry Isomeric Purity Regulatory Compliance

Spiro(1,3-dithiolo(4,5-b)furan-2,3'(2'H)-furan), hexahydro-2',3a-dimethyl- (CAS 38325-25-6, FEMA is a synthetic, sulfur-containing bicyclic spirocompound belonging to the monothioketal class, with the molecular formula C10H16O2S2 and a molecular weight of 232.36 g/mol. It functions as a flavoring agent delivering a characteristic meaty, roasted, and savory organoleptic profile and is recognized as the major isomeric component (approximately 65%) of the commercial flavor ingredient designated FEMA 3270, with the remaining fraction consisting of its structural isomer, the [4,5-c] ring-fused analog (CAS 38325-26-7).

Molecular Formula C10H16O2S2
Molecular Weight 232.4 g/mol
CAS No. 38325-25-6
Cat. No. B1329267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro(1,3-dithiolo(4,5-b)furan-2,3'(2'H)-furan), hexahydro-2',3a-dimethyl-
CAS38325-25-6
Molecular FormulaC10H16O2S2
Molecular Weight232.4 g/mol
Structural Identifiers
SMILESCC1C2(CCO1)SC3CCOC3(S2)C
InChIInChI=1S/C10H16O2S2/c1-7-10(4-6-11-7)13-8-3-5-12-9(8,2)14-10/h7-8H,3-6H2,1-2H3
InChIKeyLGPJANFPSFABDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in non-polar solvents
soluble (in ethanol)

Hexahydro-2',3a-dimethylspiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan] (CAS 38325-25-6): Procurement-Relevant Baseline for a Specialty Meaty Flavor Spirocompound


Spiro(1,3-dithiolo(4,5-b)furan-2,3'(2'H)-furan), hexahydro-2',3a-dimethyl- (CAS 38325-25-6, FEMA 3270) is a synthetic, sulfur-containing bicyclic spirocompound belonging to the monothioketal class, with the molecular formula C10H16O2S2 and a molecular weight of 232.36 g/mol [1]. It functions as a flavoring agent delivering a characteristic meaty, roasted, and savory organoleptic profile and is recognized as the major isomeric component (approximately 65%) of the commercial flavor ingredient designated FEMA 3270, with the remaining fraction consisting of its structural isomer, the [4,5-c] ring-fused analog (CAS 38325-26-7) [2]. The compound bears multiple systematic names including 2',3-dimethyl-3',4-dioxa-2,8-dithiabicyclo(3.3.0)octane spirocyclopentane and the trivial trade designation 'spirobeef' [3].

Why Generic Substitution of CAS 38325-25-6 with Other Meaty Sulfur Flavorants Carries Formulation Risk


Substituting CAS 38325-25-6 with simpler meaty thiols or disulfides—even those within the same FEMA flavorist palette—introduces quantifiable risks stemming from three irreducible property differences: (i) the defined isomeric ratio (65:35 [4,5-b]:[4,5-c]) that European regulatory specifications require to be declared and controlled [1]; (ii) orders-of-magnitude differences in odor potency (the benchmark 2-methyl-3-furanthiol exhibits an odor threshold of approximately 0.007 ppb, whereas the target spirocompound operates in the ppm range for taste perception) ; and (iii) divergent physicochemical stability, as the spiro-fused dithiolane architecture confers a substantially higher molecular weight (232.36 vs. ~114 g/mol) and lower vapor pressure (5.0×10⁻⁵ mmHg at 25°C vs. significantly higher volatility for monocyclic furanthiols), directly impacting thermal processing survival and controlled flavor release . Generic substitution without accounting for these parameters can lead to overdosing, off-notes, or loss of flavor impact during heat processing.

Quantitative Differentiation Evidence for CAS 38325-25-6: Head-to-Head and Cross-Study Comparator Data


Defined Isomeric Composition Ratio: [4,5-b] vs. [4,5-c] Spiro Isomer Differentiation Required by EU Flavoring Specifications

The commercial flavor ingredient FEMA 3270 is explicitly specified by EFSA/JECFA as a mixture of two structural isomers differing in the ring fusion geometry of the dithiolo-furan core. The target compound (CAS 38325-25-6) possesses the [4,5-b] ring fusion and constitutes 65% of the mixture, while the [4,5-c] isomer (CAS 38325-26-7) constitutes 35% [1]. The JECFA specification mandates that the stereoisomeric composition and the composition of structural isomers be specified and controlled [1]. In contrast, simpler meaty flavor compounds such as 2-methyl-3-furanthiol or bis(2-methyl-3-furyl)disulfide lack this defined isomeric duality and are procured as single molecular entities. For procurement, this means that CAS 38325-25-6 must be sourced with a certificate of analysis confirming the isomeric ratio, as the [4,5-c] isomer alone is explicitly designated as 'not for flavor use' [2].

Flavor Chemistry Isomeric Purity Regulatory Compliance Quality Control

Multi-Faceted Sensory Profile Complexity vs. Benchmark Monocyclic Furanthiols: Percentage Descriptor Distribution from GC-O Analysis

GC-Olfactometry descriptor analysis of CAS 38325-25-6 reveals a distributed sensory profile with dominant descriptors quantified as: Meaty (69.43%), Sulfurous (47.2%), Roasted (46.6%), Onion (37.07%), Savory (33.44%), Cooked (33.33%), Nutty (29.79%), Beef (26.65%), Onion/Garlic (25.67%), and Sweet (22.41%) [1]. In contrast, the benchmark meaty compound 2-methyl-3-furanthiol (CAS 28588-74-1) is characterized predominantly by a narrower 'Roasted meat, fried' descriptor with an extreme odor threshold of approximately 0.007 ppb (0.00003 μg/kg), making it a high-impact but less nuanced single-note ingredient . While direct psychophysical threshold comparisons under identical conditions are not available in the published literature, the descriptor richness of the spirocompound—spanning meaty, alliaceous, roasted, and sweet notes—differentiates it functionally from the sharper, more monochromatic impact of simple furanthiols.

Sensory Science GC-Olfactometry Flavor Profiling Aroma Character

Thermal Processing Stability Advantage: Physicochemical Property Comparison with 2-Methyl-3-furanthiol

The spiro-fused dithiolane-oxolane architecture of CAS 38325-25-6 confers physicochemical properties that differ substantially from the monocyclic furanthiol class. The target compound has a molecular weight of 232.36 g/mol, a boiling point of 135-140°C at 3 mm Hg, a vapor pressure of approximately 5.0×10⁻⁵ mmHg at 25°C, and an estimated logP of 2.10-2.83, indicating moderate lipophilicity balanced by a water solubility of approximately 68.67 mg/L [1]. In contrast, 2-methyl-3-furanthiol (CAS 28588-74-1) has a molecular weight of approximately 114.17 g/mol and substantially higher volatility . The 2-fold higher molecular weight and the conformationally restricted spiro architecture of the target compound predict lower volatility and slower evaporative loss during thermal food processing operations such as extrusion, baking, or retorting. Additionally, the dithiolane ring in the spiro system provides a protected sulfur environment less prone to oxidative dimerization than the free thiol group of MFT, which readily oxidizes to bis(2-methyl-3-furyl)disulfide .

Physicochemical Properties Thermal Stability Flavor Release Process Flavor

Concentration-Dependent Organoleptic Differentiation: Taste Threshold and Nuance Shift Documented at 1 ppm vs. 2 ppm

Sigma-Aldrich, referencing the Perfumer & Flavorist organoleptic panel, documents a concentration-dependent shift in taste character for CAS 38325-25-6: at 1 ppm the taste is described as 'Meaty, pork-like, savory and condensed milk-like,' while at 2 ppm it shifts to 'Meaty, ham-like, brown, savory and cooked' . The odor at 0.1% (1000 ppm in the evaluation medium) is characterized as 'Meaty, sulfurous, savory, fatty and bready' . This documented dose-response relationship provides formulators with actionable guidance for achieving specific meaty sub-notes (pork vs. ham/brown) by adjusting the use level. While quantitative odor threshold values in water for this compound are not published in the peer-reviewed literature, the functional use range of 0.045–2.40 ppm across food categories is established via the FEMA GRAS assessment [1], in stark contrast to the sub-ppb use range required for 2-methyl-3-furanthiol.

Organoleptic Evaluation Taste Threshold Flavor Nuance Dose-Response

Multi-Jurisdictional Regulatory Clearance and Defined Food Category Use Levels: A Comprehensive Compliance Profile

CAS 38325-25-6 holds a consolidated multi-jurisdictional regulatory clearance portfolio: FEMA GRAS 3270 (US), JECFA No. 1296 with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' (WHO/FAO, evaluation years 2003 and 2008), EU FL-no 15.007, and CoE Number 2325 [1]. The EFSA Panel on Food Additives and Flavourings, in FGE.91Rev3 (2020), concluded that none of the 49 evaluated substances in this structural group—which includes the spirocompound—gives rise to safety concerns at estimated dietary intake levels [2]. Critically, the FEMA GRAS assessment provides food-category-specific maximum use levels: Beverages (nonalcoholic) 0.045 ppm, Fats/Oils 2.40 ppm, Frozen Dairy 0.25 ppm, Fruit Ices 0.25 ppm, Gravies 0.07 ppm, Hard Candy 0.10 ppm, Meat Products 0.07 ppm, and Soups 0.07 ppm [3]. By comparison, the [4,5-c] isomer (CAS 38325-26-7) is explicitly categorized as 'not for flavor use,' underscoring the regulatory specificity of the target compound [4].

Regulatory Affairs GRAS Food Safety Use Levels

Procurement-Guiding Application Scenarios for CAS 38325-25-6 Based on Quantitative Differentiation Evidence


Thermally Processed Savory Products Requiring Sustained Meaty Flavor Throughput

For retorted soups, gravies, and canned meat products subjected to thermal sterilization (≥121°C), CAS 38325-25-6 offers a defined processing advantage: its vapor pressure of 5.0×10⁻⁵ mmHg at 25°C and boiling point of 135-140°C (at 3 mmHg) indicate substantially lower volatility than monocyclic furanthiols such as 2-methyl-3-furanthiol [1]. The FEMA maximum use level of 0.070 ppm for both gravies and soups provides a regulatory-compliant dosing ceiling [2]. The concentration-dependent taste nuance shift (pork-like at 1 ppm, ham-like/brown at 2 ppm) documented by the Perfumer & Flavorist panel enables formulators to tune the meaty sub-character by adjusting dosage within the approved range [3].

Complex Savory Flavor Formulations Requiring Multi-Note Rounding Rather Than Single-Note Impact

In compounded meat, poultry, or BBQ flavor formulations where a balanced, multi-faceted savory profile is desired, the distributed sensory descriptor profile of CAS 38325-25-6—spanning meaty (69.43%), sulfurous (47.2%), roasted (46.6%), alliaceous (37.07%), and sweet (22.41%) notes [1]—provides a 'rounding' function that contrasts with the sharper, more monochromatic roasted-meat impact of 2-methyl-3-furanthiol. The ppm-range dosing window (0.045–2.40 ppm) makes this compound suitable as a mid-to-base note builder in flavor compositions, complementing high-impact top-note thiols used at trace ppb levels.

Regulatory-Sensitive Global Food Product Development Requiring Multi-Jurisdictional Compliance

For food products destined for markets requiring simultaneous compliance with US FDA (FEMA GRAS), EU (FL-no 15.007), and international Codex (JECFA 1296) frameworks, CAS 38325-25-6 provides a pre-cleared regulatory pathway across all three jurisdictions [1]. The JECFA ADI of 'No safety concern at current levels of intake' was reaffirmed at both the 61st (2003) and 69th (2008) meetings [2], and the EFSA FGE.91Rev3 (2020) confirmed no safety concerns for the structural class [3]. Procurement specifications must include verification of the 65:35 isomeric ratio per EFSA requirements and a minimum purity of 95% (or 99.9% per select vendor specifications) .

Plant-Based Meat Analog Flavoring with Defined Thermal Release Characteristics

In plant-based meat alternatives where flavor precursors are incorporated prior to extrusion or cooking, the dithiolane-protected sulfur architecture of CAS 38325-25-6 offers theoretical oxidative stability advantages over free thiols that readily dimerize. The compound's moderate logP (2.10–2.83) and water solubility of ~69 mg/L [1] support partitioning into both lipid and aqueous phases of emulsified meat analog matrices. The maximum use level of 0.070 ppm in meat products and 2.40 ppm in fats/oils [2] provides guidance for initial dosing trials in this rapidly growing application segment.

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